molecular formula C11H13NO2 B8536699 2-[2-(4-Cyanophenyl)ethoxy]ethanol

2-[2-(4-Cyanophenyl)ethoxy]ethanol

Cat. No. B8536699
M. Wt: 191.23 g/mol
InChI Key: WWFOJNSZPAXYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07928225B2

Procedure details

To a solution of 2-[2-(4-bromophenyl)ethoxy]ethanol (10.8 g, 0.044 mol; see step (iii) above in DMF (100 mL), CuCN (7.8 g, 0.088 mol) was added and refluxed at 140 to 150° C. overnight. After removal of DMF by distillation, the reaction was quenched by the addition of water. Inorganic matter was removed by filtration and the aqueous layer was extracted with ethyl acetate (4×100 mL). The combined organic layers were washed with water and brine before being concentrated. The crude product was purified by column chromatography (silica gel: 60-120 mesh, petroleum ether:ethyl acetate (75:25) eluent). This yielded 4.3 g (51%) of the sub-title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CuCN
Quantity
7.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][O:10][CH2:11][CH2:12][OH:13])=[CH:4][CH:3]=1.[C:14]([Cu])#[N:15]>CN(C=O)C>[C:14]([C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][O:10][CH2:11][CH2:12][OH:13])=[CH:4][CH:3]=1)#[N:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCOCCO
Step Two
Name
CuCN
Quantity
7.8 g
Type
reactant
Smiles
C(#N)[Cu]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After removal of DMF
DISTILLATION
Type
DISTILLATION
Details
by distillation
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of water
CUSTOM
Type
CUSTOM
Details
Inorganic matter was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (4×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel: 60-120 mesh, petroleum ether:ethyl acetate (75:25) eluent)

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)CCOCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.